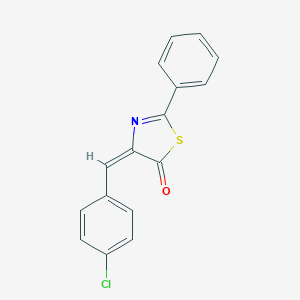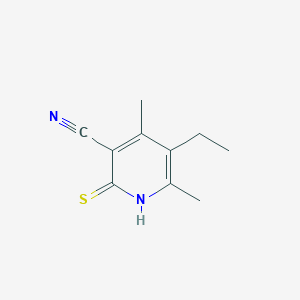
5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Descripción general
Descripción
5-Ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is a nitrile and a member of pyridines . It has a molecular formula of C10H12N2S .
Molecular Structure Analysis
The molecular structure of 5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile includes an ethyl group attached to the 5-position of the pyridine ring, and methyl groups attached to the 4 and 6 positions . The 2-position of the ring contains a sulfanylidene group, and the 3-position contains a carbonitrile group .Physical And Chemical Properties Analysis
The molecular weight of 5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is 192.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass is 192.07211956 g/mol . The topological polar surface area is 67.9 Ų . The heavy atom count is 13 .Aplicaciones Científicas De Investigación
Synthesis of Disulfides
The compound is used in the synthesis of bis(pyrid-2-yl) disulfides through oxidation reactions . These disulfides are of interest due to their biological activity and structural importance in peptides. They have been studied as drug delivery systems, chemosensors, and materials for rechargeable lithium batteries.
Molecular Docking Studies
Molecular docking studies have shown that derivatives of this compound exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential anti-HIV activity .
Organic Synthesis
This compound serves as a precursor in various organic synthesis reactions. It can be alkylated to obtain substituted 2-alkylsulfanyl-4,6-dimethylpyridine-3-carbonitriles, which are useful intermediates in the synthesis of more complex organic molecules .
Electrochemical Studies
The compound’s derivatives have been used to study the mechanism of electrochemical oxidation, which is essential for understanding redox reactions in organic chemistry .
Corrosion Inhibition
Derivatives of this compound have been reported to act as acid corrosion inhibitors for low-carbon steel, which is crucial for industrial applications to prevent material degradation .
Heterocyclic Chemistry
The compound is involved in the construction of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals .
Coordination Chemistry
Due to the presence of donor atoms like nitrogen and sulfur, derivatives of this compound can be used as ligands to prepare complex compounds with various metals, which have applications ranging from catalysis to materials science .
Analytical Chemistry
In analytical chemistry, this compound can be used to develop new methodologies for the detection and quantification of various analytes, leveraging its unique chemical properties .
Propiedades
IUPAC Name |
5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-4-8-6(2)9(5-11)10(13)12-7(8)3/h4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGWNWCXQYTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)C(=C1C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Morpholinyl(phenyl)methylene]malononitrile](/img/structure/B377467.png)
![N-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-N-phenylamine](/img/structure/B377470.png)
methylene]amine](/img/structure/B377472.png)
![N-[[N-(4-methoxyphenyl)-C-piperidin-1-ylcarbonimidoyl]-piperidin-1-ylphosphoryl]-N-propan-2-ylpropan-2-amine](/img/structure/B377473.png)

methyl]-1-piperazinyl}(hydroxyimino)methyl](4-morpholinyl)phosphoryl]morpholine](/img/structure/B377477.png)
![2-[(1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide](/img/structure/B377478.png)
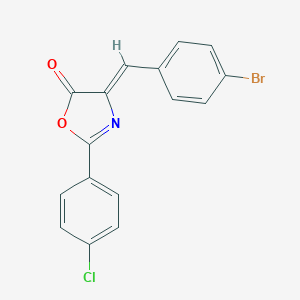
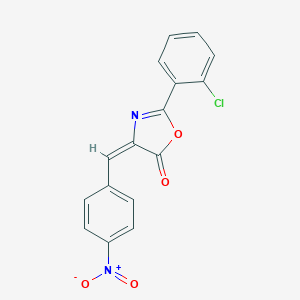
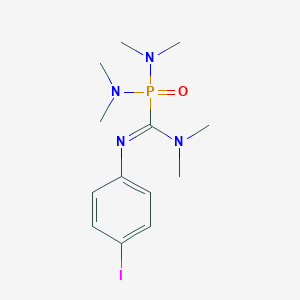
![N'-{4-nitrophenyl}[di(4-morpholinyl)]-N-phenylphosphinecarbohydrazonamide oxide](/img/structure/B377486.png)
